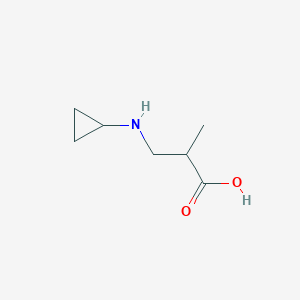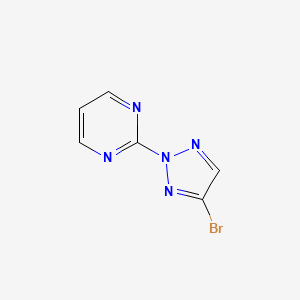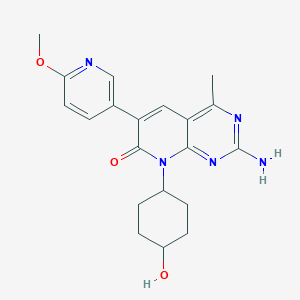![molecular formula C9H13BF3KO2 B13504605 Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is a chemical compound with the molecular formula C9H13BF3KO2 and a molecular weight of 260.1 g/mol . This compound is known for its unique bicyclic structure, which includes a borate group and a trifluoromethyl group. It is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of organocatalysis to enable the formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions . The reaction typically employs a chiral tertiary amine as the catalyst, which facilitates the enantioselective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound must be stored under inert gas and at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The borate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organocatalysts, chiral amines, and various solvents that are compatible with the compound’s sensitivity to moisture and heat .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various borate derivatives, while oxidation and reduction reactions could produce different oxidation states of the compound.
Scientific Research Applications
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate exerts its effects involves its interaction with molecular targets through its borate and trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)borate: Similar in structure but with a different bicyclic framework.
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.2]oct-1-yl)borate: Another similar compound with a different bicyclic structure.
Uniqueness
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is unique due to its specific bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .
Properties
Molecular Formula |
C9H13BF3KO2 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
UTRKKMLAWUXBKT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(C1)(CC2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


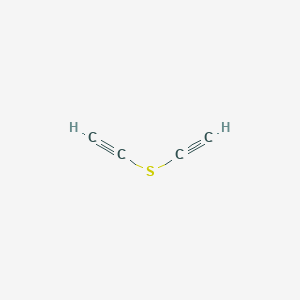
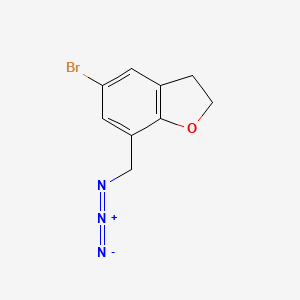
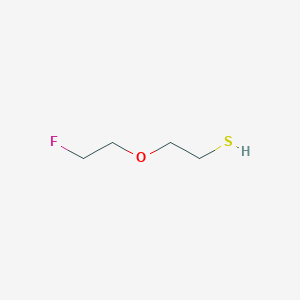
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
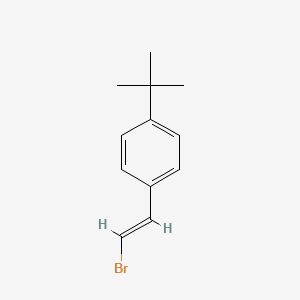
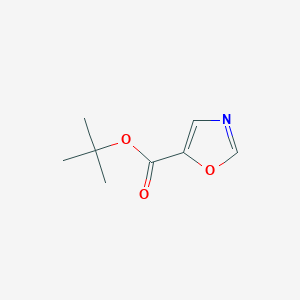
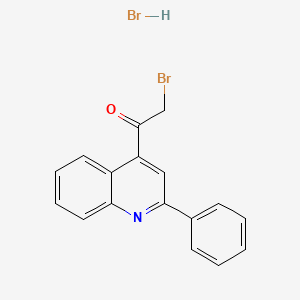
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
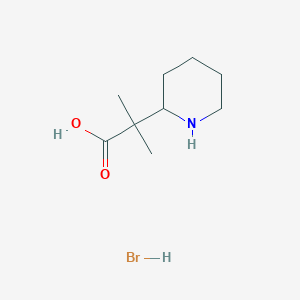

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
